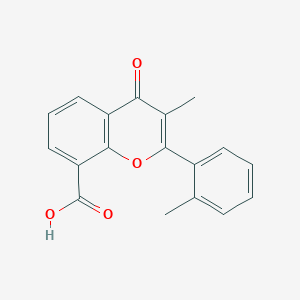![molecular formula C11H13ClN4OS B11839160 N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide is a compound that belongs to the class of thiazolopyrimidines.
Preparation Methods
The synthesis of N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide typically involves multi-step reactions. One common method includes the condensation of 2-chloro-4-methylthiazole with 2-aminopyrimidine under specific conditions to form the thiazolopyrimidine core. This intermediate is then reacted with pivaloyl chloride to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Comparison with Similar Compounds
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide can be compared with other thiazolopyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidine: Known for its antibacterial and antifungal properties.
Thiazolo[5,4-d]pyrimidine: Exhibits similar biological activities but may differ in potency and spectrum of activity.
Thiazolo[3,2-a]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN4OS |
|---|---|
Molecular Weight |
284.77 g/mol |
IUPAC Name |
N-(7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13ClN4OS/c1-5-13-6-7(12)14-10(15-8(6)18-5)16-9(17)11(2,3)4/h1-4H3,(H,14,15,16,17) |
InChI Key |
RWVOKZFWTHANJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(N=C2Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


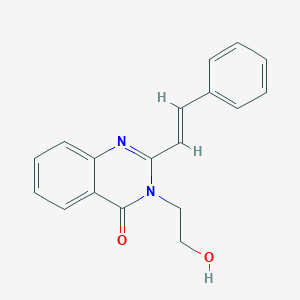
![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)
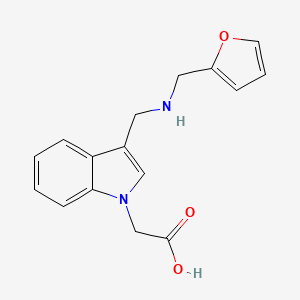
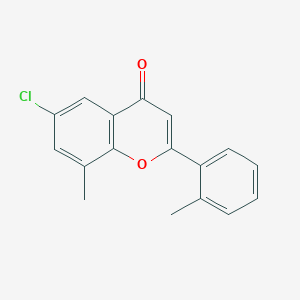
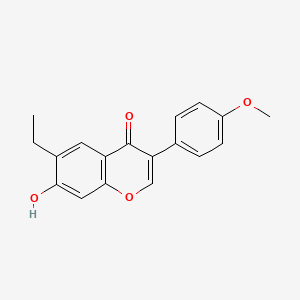
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)

![4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11839123.png)


![5'-Hydroxy-4a'-methyl-4',4a',4b',5',6',7',8a',9'-octahydro-1'H-spiro[[1,3]dioxolane-2,2'-phenanthren]-8'(3'H)-one](/img/structure/B11839136.png)
